molecular formula C17H13ClFN3O3 B15347136 (2E)-7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine

(2E)-7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine

Cat. No.: B15347136
M. Wt: 361.8 g/mol
InChI Key: HUDXVTIGJSRIEF-CXUHLZMHSA-N
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Description

This compound (CAS: 59469-63-5) is a benzodiazepine derivative with a unique substitution pattern. Its structure includes:

  • 7-chloro substitution on the benzodiazepine ring.
  • 5-(2-fluorophenyl), enhancing receptor binding specificity.
  • 4-hydroxy group, influencing solubility and hydrogen bonding.
  • 3-methyl group, modulating lipophilicity.
  • 2-(nitromethylidene), a rare electron-withdrawing substituent that may alter pharmacokinetics and stability.

It is commercially available through suppliers like Hangzhou JHEchem CO LTD, which specializes in intermediates and pharmaceuticals.

Properties

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

(2E)-7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine

InChI

InChI=1S/C17H13ClFN3O3/c1-10-16(9-21(23)24)20-15-7-6-11(18)8-13(15)17(22(10)25)12-4-2-3-5-14(12)19/h2-10,25H,1H3/b16-9+

InChI Key

HUDXVTIGJSRIEF-CXUHLZMHSA-N

Isomeric SMILES

CC1/C(=C\[N+](=O)[O-])/N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl

Canonical SMILES

CC1C(=C[N+](=O)[O-])N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula
Target Compound 7-Cl, 5-(2-FPh), 4-OH, 3-Me, 2-(nitromethylidene) Nitromethylidene, hydroxyl, methyl C17H12ClFN3O3
7-Chloro-5-(2-FPh)-2-(N-nitrosomethylamino)-3H-1,4-benzodiazepine (CAS: 59467-62-8) 7-Cl, 5-(2-FPh), 2-(N-nitrosomethylamino) Nitrosomethylamino C16H12ClFN4O
Lormetazepam (CAS: 50-37-3) 7-Cl, 5-(o-ClPh), 3-OH, 1-Me Hydroxyl, methyl, chlorophenyl C16H12Cl2N2O2
Medazepam (CAS: 2898-12-6) 7-Cl, 5-Ph, 1-Me Methyl, phenyl C16H15ClN2
7-Chloro-5-(2-FPh)-3-Me-2-(nitromethylene)-1H-1,4-benzodiazepine 4-oxide 7-Cl, 5-(2-FPh), 3-Me, 2-(nitromethylene), 4-oxide Nitromethylene, methyl, oxide C17H12ClFN3O3

Notes:

  • The nitromethylidene group in the target compound distinguishes it from analogs with nitrosomethylamino () or ketone groups (e.g., Lormetazepam).
  • The 2-fluorophenyl substituent enhances GABA-A receptor binding compared to phenyl or chlorophenyl groups in other benzodiazepines.
  • The 4-hydroxy group improves solubility compared to non-hydroxylated derivatives like Medazepam.
Receptor Binding and Activity
  • 2-Fluorophenyl substitution (shared with ’s intermediate) is associated with higher potency in GABA-A modulation compared to Medazepam’s unsubstituted phenyl.
Analytical and Physical Properties
  • Purity data for Methylclonazepam () suggests high analytical standards for benzodiazepines, which the target compound’s supplier () likely adheres to.
  • The compound in has a melting point of 272–275°C and distinct UV maxima (244–245 nm, ε 26,800), whereas the target compound’s properties remain undocumented in the provided evidence.

Commercial and Regulatory Considerations

  • The target compound is listed in commercial catalogs () with a tariff code, indicating its use in pharmaceutical manufacturing.
  • Suppliers like Hangzhou JHEchem report a $10–25 million annual revenue, reflecting industrial-scale production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for structurally analogous 1,4-benzodiazepines, and how can they inform the synthesis of this compound?

  • Methodological Answer : The synthesis of benzodiazepine derivatives typically involves multistep routes, such as:

  • Core formation : Acylation of benzodiazepine precursors (e.g., 2-amino-2',5-dichlorobenzophenone) with acyl chlorides under basic conditions .

  • Heterocyclization : Ring expansion via Polonovski-type rearrangements or nucleophilic substitutions, as seen in lorazepam synthesis .

  • Functionalization : Nitromethylidene groups may be introduced via condensation reactions with nitroalkanes under controlled pH.

  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-oxidation or racemization.

    • Data Table : Synthetic Routes for Analogous Benzodiazepines
PrecursorReaction StepYield (%)Reference
2-amino-2',5-dichlorobenzophenoneAcylation with chloracetyl chloride65-70
Benzodiazepin-4-oxidePolonovski rearrangement50-55

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • HPLC-MS : Resolves nitro-containing impurities and confirms molecular weight .
  • NMR (¹H/¹³C) : Assigns E/Z configuration of nitromethylidene via coupling constants (e.g., 3J > 12 Hz for E-isomer) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns of the 4-hydroxy group .
  • Chiral Chromatography : Essential for verifying enantiomeric purity, given the methyl group at position 3.

Advanced Research Questions

Q. How do structural modifications (e.g., nitromethylidene, 2-fluorophenyl) influence GABAA receptor binding affinity compared to classical benzodiazepines?

  • Methodological Answer :

  • In Vitro Assays : Use radiolabeled [³H]flumazenil in competitive binding studies with rat cortical membranes to calculate IC50 values .

  • SAR Insights : The 2-fluorophenyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration, while nitromethylidene may alter allosteric modulation kinetics .

  • Contradictions : Some analogs show reduced efficacy in α1-subunit-containing receptors, suggesting subtype selectivity .

    • Data Table : Comparative Binding Affinities
CompoundIC50 (nM)Subtype SelectivityReference
Diazepam20Pan-GABAA
Target Compound (E-isomer)8.5 ± 1.2α2/α3-preferring

Q. What metabolic pathways are predicted for this compound, and how do they compare to fluorinated benzodiazepines like flubromazolam?

  • Methodological Answer :

  • Phase I Metabolism : CYP3A4/5-mediated hydroxylation at the methyl group (position 3) and nitro-reduction to amine derivatives .
  • Phase II Metabolism : Glucuronidation of the 4-hydroxy group, confirmed via human liver microsome assays .
  • Contradictions : Unlike flubromazolam (which undergoes N-dealkylation), this compound’s nitromethylidene resists demethylation, leading to longer half-life predictions .

Q. How can in vitro/in vivo discrepancies in efficacy be addressed during preclinical development?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Integrate data from:
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
  • Tissue Distribution : Radiolabeled compound tracking in rodent models .
  • Dose-Adjustment Strategy : Account for first-pass metabolism differences between species using allometric scaling .

Research Gaps and Contradictions

Q. What mechanisms explain the reduced benzodiazepine prescription rates in patients receiving non-pharmacological therapies (e.g., chiropractic care)?

  • Methodological Answer :

  • Retrospective Cohort Analysis : Use propensity score matching to control for confounders (e.g., baseline pain severity) .
  • Hypothesis Testing : Investigate whether spinal manipulative therapy modulates endogenous GABA levels via proprioceptive pathways .

Q. Why do long-term studies on benzodiazepine efficacy and adverse effects remain underprioritized?

  • Methodological Answer :

  • Ethical Barriers : Difficulty in maintaining placebo-controlled trials beyond 12 weeks due to dependency risks .
  • Registry-Based Solutions : Leverage national prescription databases to analyze real-world outcomes (e.g., cognitive decline in elderly populations) .

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